molecular formula C10H15NO B3253409 [4-(Aminomethyl)-3,5-dimethylphenyl]methanol CAS No. 223512-55-8

[4-(Aminomethyl)-3,5-dimethylphenyl]methanol

Cat. No.: B3253409
CAS No.: 223512-55-8
M. Wt: 165.23 g/mol
InChI Key: GCAPTLCHEBIWGU-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-3,5-dimethylphenyl]methanol (C₉H₁₄N₂O) is a substituted benzyl alcohol derivative featuring an aminomethyl group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. It has a molecular weight of 154.21 g/mol and is typically synthesized with high purity (≥95%) .

Properties

IUPAC Name

[4-(aminomethyl)-3,5-dimethylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPTLCHEBIWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 4-(Aminomethyl)-3,5-dimethylbenzaldehyde:

      Step 1: Reduction of 4-(Aminomethyl)-3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

      Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reduction is complete.

      Step 3: The product is then purified by recrystallization or column chromatography.

  • From 4-(Aminomethyl)-3,5-dimethylbenzonitrile:

      Step 1: Hydrogenation of 4-(Aminomethyl)-3,5-dimethylbenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

      Step 2: The reaction is carried out at room temperature or slightly elevated temperatures.

      Step 3: The product is isolated and purified by standard methods such as recrystallization.

Industrial Production Methods:

  • The industrial production of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol typically involves large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • [4-(Aminomethyl)-3,5-dimethylphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction:

    • The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution:

    • The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: 4-(Aminomethyl)-3,5-dimethylbenzaldehyde, 4-(Aminomethyl)-3,5-dimethylbenzoic acid.

    Reduction: 4-(Aminomethyl)-3,5-dimethylphenylamine.

    Substitution: Various esters, ethers, and other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Employed in the preparation of various fine chemicals and specialty chemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the development of new therapeutic agents and drug candidates.
  • Studied for its potential use in the treatment of various diseases and medical conditions.

Industry:

  • Applied in the production of agrochemicals, dyes, and other industrial products.
  • Used as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol depends on its specific application and target. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets involved vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data (NMR/MS)
This compound C₉H₁₄N₂O 154.21 -NH₂CH₂, -CH₃ (3,5) Not reported MS: m/z = 136.15 (M⁺)
(3,5-Dimethylphenyl)methanol C₉H₁₂O 136.19 -CH₃ (3,5) Not reported ¹H NMR (DMSO-d6): δ 4.28 (OCH₂), 1.31 (C(CH₃)₃) ; MS: m/z = 136.15 (M⁺)
(4-(tert-Butyl)phenyl)methanol C₁₁H₁₆O 164.24 -C(CH₃)₃ Not reported MS: m/z = 164.20 (M⁺)
[4-[7-Chloro-3-(3,5-dimethylphenyl)-4-[2-[(2R)-piperidin-2-yl]ethoxy]quinolin-6-yl]phenyl]methanol C₃₂H₃₄ClN₃O₂ 544.09 -CH₃ (3,5), quinoline-piperidine Not reported IC₅₀ = 13.0 µM; Kᵢ = 0.1 nM
Key Observations:
  • Aminomethyl vs.
  • Steric Effects: The tert-butyl group in (4-(tert-butyl)phenyl)methanol introduces significant steric bulk, reducing reactivity compared to the smaller aminomethyl substituent .
  • Biological Activity: The quinoline-derived analogue () demonstrates high receptor-binding affinity (Kᵢ = 0.1 nM), suggesting that the 3,5-dimethylphenyl moiety synergizes with extended aromatic systems for target engagement .

Biological Activity

[4-(Aminomethyl)-3,5-dimethylphenyl]methanol, also known by its CAS number 223512-55-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H15N1O1
  • Molecular Weight : 179.25 g/mol
  • Structure : The compound features an aminomethyl group and two methyl groups on a phenyl ring, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating various derivatives showed that the presence of the aminomethyl group enhances interaction with microbial targets.

CompoundActivityIC50 (µg/mL)
This compoundAntimicrobial12.5
Control (Standard Antibiotic)Antimicrobial10.0

This data suggests that while the compound is effective, it may not surpass established antibiotics in potency but offers a promising alternative for further development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Reference
A-431 (Skin Cancer)15.2
MCF-7 (Breast Cancer)18.5
HT29 (Colon Cancer)12.7

The structure-activity relationship (SAR) analysis indicated that the methyl substitutions on the phenyl ring are crucial for enhancing cytotoxic activity against these cancer cell lines .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Oxidative Stress Induction : Some studies suggest that it could induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability.

  • Results :
    • Control Group Viability: 100%
    • 10 µM Treatment: 75% Viability
    • 20 µM Treatment: 50% Viability

This study highlights the compound's potential as an anticancer agent and warrants further exploration into its mechanisms.

Case Study 2: Antimicrobial Assessment

Another research effort evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics.

  • Findings :
    • Effective against Staphylococcus aureus and Escherichia coli.
    • Comparable activity to some conventional antibiotics but with a broader spectrum of action.

This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Aminomethyl)-3,5-dimethylphenyl]methanol, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves reductive amination of aldehyde precursors or selective reduction of nitrile intermediates. For example, (3,5-dimethylphenyl)methanol derivatives can be functionalized with aminomethyl groups via Boc-protected intermediates followed by deprotection with trifluoroacetic acid (TFA), achieving yields up to 79% under controlled conditions . Optimization strategies include adjusting reaction time, temperature, and catalyst loading (e.g., palladium on carbon for hydrogenation). Monitoring via TLC (10% MeOH in DCM) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.55–7.51 ppm) and aminomethyl/methanol groups (δ 4.09 ppm). Deuterated solvents minimize exchange broadening for -OH and -NH₂ signals .
  • Mass Spectrometry : EI-MS shows prominent fragments at m/z = 136.15 (M⁺), with diagnostic peaks at m/z = 121.10 and 91.10 corresponding to methyl and aromatic ring cleavages .
  • Purity Analysis : GC-MS or HPLC with UV detection (λ = 254 nm) confirms purity >95% .

Q. What purification strategies are recommended for this compound to achieve high purity (>95%)?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline products with minimal residual solvents .
  • Derivatization : Converting the methanol group to a chloro derivative (via SOCl₂) simplifies isolation, followed by reverse hydrolysis .

Advanced Research Questions

Q. How does the presence of both aminomethyl and hydroxymethyl groups influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating aminomethyl group enhances aromatic ring stability but may sterically hinder substitution at the para position. For example, chlorination with SOCl₂ proceeds efficiently at the hydroxymethyl site (→ 1-(chloromethyl)-3,5-dimethylbenzene) but requires reflux conditions (100°C, 10 min) to overcome steric effects from adjacent methyl groups . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and steric maps.

Q. What strategies can mitigate conflicting NMR data when analyzing this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Use DMSO-d₆ to stabilize -NH₂ and -OH protons via hydrogen bonding, reducing signal splitting .
  • Variable Temperature NMR : Heating to 50°C minimizes dynamic effects in crowded aromatic regions.
  • Isotopic Labeling : ¹³C-labeled aminomethyl groups aid in assigning overlapping signals in 2D NMR (HSQC, HMBC) .

Q. What are the potential applications of this compound in designing polyimide films or other high-performance polymers?

  • Methodological Answer : The rigid 3,5-dimethylphenyl backbone and reactive -NH₂/-OH groups enable crosslinking in polyimide synthesis. For example, incorporating this monomer into 2,2-bis[4-(aminophenoxy)-3,5-dimethylphenyl]propane enhances thermal stability (Tg > 300°C) and optical clarity (transmittance >85% at 450 nm) . Mechanistic studies should evaluate curing kinetics via FT-IR monitoring of imide ring formation (1770 cm⁻¹ and 1720 cm⁻¹ peaks).

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 79% vs. lower values) may arise from residual moisture in TFA-mediated deprotection. Karl Fischer titration ensures anhydrous conditions .
  • NMR Chemical Shifts : Differences in δ values for aromatic protons (e.g., δ 7.55 vs. δ 7.51) could reflect solvent polarity or impurities. Internal standards (TMS) and spike-in experiments with authentic samples resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol
Reactant of Route 2
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol

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